molecular formula C16H18Cl2N4 B12241592 4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12241592
M. Wt: 337.2 g/mol
InChI Key: ZRDBGQMCCONTQD-UHFFFAOYSA-N
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Description

4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenylmethyl group and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially. The 3,4-dichlorophenylmethyl group is then introduced through a nucleophilic substitution reaction.

    Coupling with Methylpyrimidine: The intermediate is then coupled with a methylpyrimidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorophenylmethyl group and a methylpyrimidine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H18Cl2N4

Molecular Weight

337.2 g/mol

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H18Cl2N4/c1-12-9-19-11-20-16(12)22-6-4-21(5-7-22)10-13-2-3-14(17)15(18)8-13/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

ZRDBGQMCCONTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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